1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pentafluoroethoxy Group: The pentafluoroethoxy group can be introduced through the reaction of pentafluoroethanol with an appropriate phenyl derivative under acidic conditions.
Attachment to the Phenyl Ring: The resulting pentafluoroethoxy compound is then reacted with a phenyl halide in the presence of a base to form the desired phenyl ether.
Introduction of the Methanamine Group: The phenyl ether is subsequently subjected to a reaction with formaldehyde and ammonia to introduce the methanamine group.
Formation of the Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]ethanamine
- **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]propanamine
- **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]butanamine
Uniqueness
1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride stands out due to its specific combination of the pentafluoroethoxy group and the methanamine group, which imparts unique chemical and biological properties.
Properties
CAS No. |
127842-67-5 |
---|---|
Molecular Formula |
C9H9ClF5NO |
Molecular Weight |
277.6 |
Purity |
95 |
Origin of Product |
United States |
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